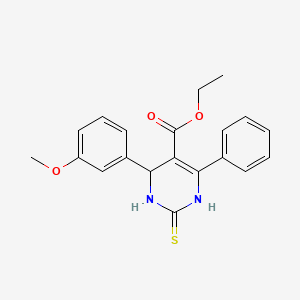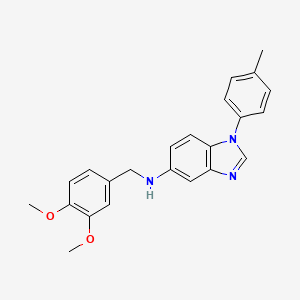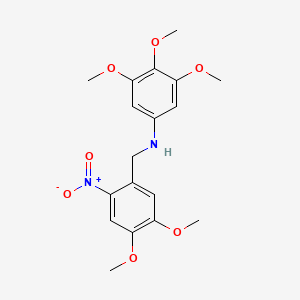![molecular formula C22H23N3O3 B4999543 (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)
(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine, also known as MK-0249, is a novel chemical compound that has been developed for potential use in the treatment of various diseases.
作用机制
The mechanism of action of (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, this compound inhibits the activity of the enzyme phosphodiesterase 5 (PDE5), which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and a decrease in the levels of cyclic adenosine monophosphate (cAMP). This shift in the cGMP/cAMP ratio results in the activation of protein kinase G (PKG), which leads to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific disease and the target tissue. In cancer cells, this compound induces cell death through apoptosis and autophagy. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in tissue damage and inflammation. In neurological disorders, this compound enhances the survival of neurons and improves cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors.
实验室实验的优点和局限性
The advantages of using (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine in lab experiments include its high purity, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, such as its moderate yield in the synthesis process, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
未来方向
There are several future directions for the research and development of (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine. First, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Second, the optimization of the synthesis method and the development of new analogs of this compound could lead to improved efficacy and reduced toxicity. Third, the elucidation of the molecular targets and signaling pathways of this compound could provide insights into the underlying mechanisms of disease progression and identify new therapeutic targets. Finally, the development of new drug delivery systems and formulations could improve the bioavailability and pharmacokinetic properties of this compound and enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a novel chemical compound that has shown promising potential as a therapeutic agent in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound could lead to new treatments for a wide range of diseases and improve the overall quality of life for patients.
合成方法
The synthesis of (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine involves several steps, including the preparation of the starting materials, the formation of the oxazole ring, and the coupling of the piperazine ring. The final product is obtained through a series of purification steps, such as recrystallization and chromatography. The overall yield of the synthesis process is moderate, but the purity of the final product is high.
科学研究应用
(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce cell death. In inflammation research, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been found to enhance the survival of neurons and improve cognitive function.
属性
IUPAC Name |
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24-12-13-25(20(14-24)17-8-4-2-5-9-17)22(26)19-15-28-21(23-19)16-27-18-10-6-3-7-11-18/h2-11,15,20H,12-14,16H2,1H3/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXHIIIWXGALRZ-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@H](C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4999489.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)

![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)


![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methoxybenzamide](/img/structure/B4999579.png)